ethyl 4-[3-amino-1-(trifluoromethyl)propoxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
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Description
Ethyl 4-[3-amino-1-(trifluoromethyl)propoxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C14H17F3N4O3 and its molecular weight is 346.31. The purity is usually 95%.
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Biological Activity
Ethyl 4-[3-amino-1-(trifluoromethyl)propoxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS No. 860610-42-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- Molecular Formula: C14H17F3N4O3
- Molecular Weight: 346.3 g/mol
- Boiling Point: 409.6 ± 45.0 °C (predicted)
- Density: 1.43 ± 0.1 g/cm³ (predicted)
- pKa: 7.72 ± 0.13 (predicted)
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, particularly focusing on its antiproliferative and antimicrobial properties.
Antiproliferative Activity
A study published in MDPI highlighted the cytotoxic effects of pyrazolo[3,4-b]pyridine derivatives, including the compound , against different cancer cell lines. The results indicated that the presence of the trifluoromethyl group enhances metabolic stability and cytotoxicity:
Cell Line | IC50 Value (µM) | Selectivity Index |
---|---|---|
Erythroleukemia (HEL) | 1.00 ± 0.42 | >25 |
Normal Vero Cells | >25 | - |
This selectivity suggests that the compound can effectively target cancer cells while exhibiting low toxicity to normal cells, making it a promising candidate for further development.
Antimicrobial Activity
Further research has indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant activity against Mycobacterium tuberculosis. A study involving molecular docking and in vitro assays demonstrated that specific substitutions on the pyrazole ring could enhance antitubercular efficacy:
Compound | Activity Against MTB | Binding Affinity |
---|---|---|
Ethyl 4-[3-amino...] | Promising | High |
Control Compound | Moderate | Moderate |
The modifications made to the structure were crucial for enhancing the binding affinity to pantothenate synthetase, an essential enzyme in M. tuberculosis metabolism.
Case Studies
Case Study 1: Efficacy Against Cancer Cell Lines
In a modular synthesis study, various derivatives were synthesized and tested for antiproliferative activity. The compound demonstrated potent activity against hematological tumors with a calculated selectivity index that supports its potential as an anticancer agent.
Case Study 2: Antimycobacterial Properties
Research conducted by Rao et al. focused on synthesizing a library of pyrazolo[3,4-b]pyridine derivatives, including ethyl 4-[3-amino...]. The study reported significant antitubercular activity against M. tuberculosis H37Rv strain with promising results from both in vitro assays and molecular docking studies.
Properties
IUPAC Name |
ethyl 4-(4-amino-1,1,1-trifluorobutan-2-yl)oxy-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N4O3/c1-3-23-13(22)9-6-19-12-8(7-20-21(12)2)11(9)24-10(4-5-18)14(15,16)17/h6-7,10H,3-5,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWUCVMDLHSMRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1OC(CCN)C(F)(F)F)C=NN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601326576 |
Source
|
Record name | ethyl 4-(4-amino-1,1,1-trifluorobutan-2-yl)oxy-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601326576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24817567 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860610-42-0 |
Source
|
Record name | ethyl 4-(4-amino-1,1,1-trifluorobutan-2-yl)oxy-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601326576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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